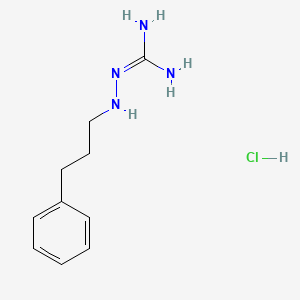
1-(3-Phenylpropylamino)guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropylamino)guanidine hydrochloride is a chemical compound with the molecular formula C10H16N4·HCl and a molecular weight of 228.72 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(3-Phenylpropylamino)guanidine hydrochloride typically involves the reaction of 3-phenylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Phenylpropylamino)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Phenylpropylamino)guanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Industry: The compound is used in the development of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Phenylpropylamino)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose absorption and utilization . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.
Comparaison Avec Des Composés Similaires
1-(3-Phenylpropylamino)guanidine hydrochloride can be compared with other similar compounds, such as:
Phenformin: Both compounds are glucose absorption inhibitors, but they differ in their effects on hepatic gluconeogenesis.
Metformin: Similar to phenformin, metformin is also used in the treatment of metabolic disorders but has a different mechanism of action.
Guanidine derivatives: Other guanidine derivatives may have similar chemical properties but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific inhibition of carbohydrate metabolism enzymes, making it a valuable compound for research in metabolic disorders and enzyme inhibition studies.
Propriétés
Numéro CAS |
30598-34-6 |
|---|---|
Formule moléculaire |
C10H17ClN4 |
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
2-(3-phenylpropylamino)guanidine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c11-10(12)14-13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8H2,(H4,11,12,14);1H |
Clé InChI |
UFSCCUHWJJVNLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCNN=C(N)N.Cl |
Numéros CAS associés |
36298-19-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




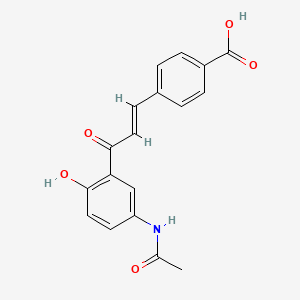

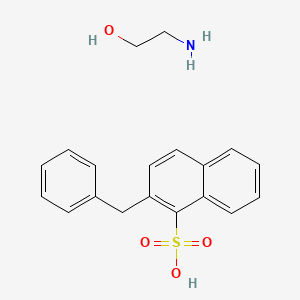
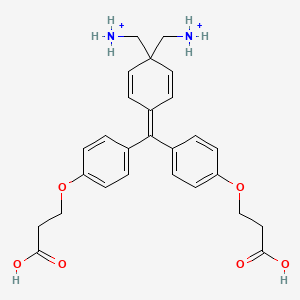

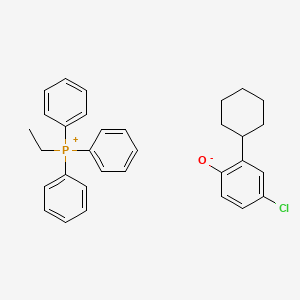
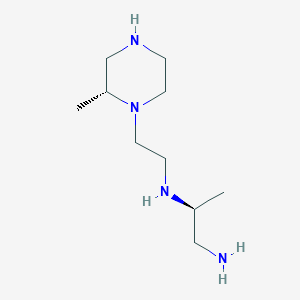
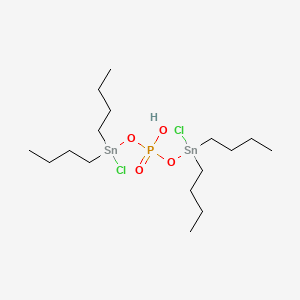
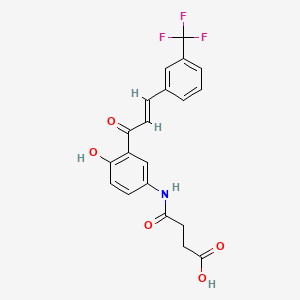
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)


